N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)(PYRIDIN-2-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[4,5-dimethyl-3-[(4-methylpiperazin-1-yl)-pyridin-2-ylmethyl]thiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-15-16(2)29-22(24-21(27)18-8-6-14-28-18)19(15)20(17-7-4-5-9-23-17)26-12-10-25(3)11-13-26/h4-9,14,20H,10-13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHHWYCHRJXQGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CC=CC=N2)N3CCN(CC3)C)NC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)(PYRIDIN-2-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the thiophene and furan rings, which are then functionalized to introduce the piperazine and pyridine groups. The final step often involves the formation of the carboxamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)(PYRIDIN-2-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)(PYRIDIN-2-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4,5-DIMETHYL-3-[(4-METHYLPIPERAZIN-1-YL)(PYRIDIN-2-YL)METHYL]THIOPHEN-2-YL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit a particular enzyme by occupying its active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The Target Compound shares critical pharmacophoric elements with other molecules reported in the evidence:
Functional Insights from Analogous Compounds
(a) Furochromenyl-Pyrimidinones ()
- These compounds, such as derivatives 3–7 , demonstrated analgesic and anti-inflammatory activities in screening assays .
- Structural parallels with the Target Compound include: Heterocyclic cores (thiophene vs. pyrimidinone-furochromenyl). Amine-rich side chains (e.g., piperazine/morpholine in the Target Compound vs. aliphatic amines in ).
- The 4-methylpiperazine group in the Target Compound may enhance solubility or receptor binding, akin to the role of amine substituents in ’s active derivatives.
(b) Spirocyclic Pyrazino-Pyrrolo-Pyrimidines ()
- These compounds (e.g., 223 , 232 ) emphasize synthetic complexity and spirocyclic architectures , likely targeting kinases or epigenetic regulators.
- Shared features with the Target Compound:
- Differences: The Target Compound lacks the spirocyclic pyrazino-pyrrolo-pyrimidine core, suggesting divergent target selectivity.
(c) N-{4,5-Dimethyl-3-[(2-Pyridinylamino)(3,4,5-Trimethoxyphenyl)Methyl]-2-Thienyl}-2-Furamide ()
Hypothesized Bioactivity
While direct data are lacking, the Target Compound ’s structure suggests:
- Kinase inhibition : The 4-methylpiperazine-pyridinyl group is a hallmark of kinase inhibitors (e.g., imatinib derivatives).
- Antiproliferative activity : Thiophene and furan carboxamide motifs are prevalent in anticancer agents.
Biological Activity
N-{4,5-Dimethyl-3-[(4-methylpiperazin-1-yl)(pyridin-2-yl)methyl]thiophen-2-yl}furan-2-carboxamide is a complex organic compound with significant potential in pharmacology, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity, mechanisms of action, and potential applications of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a furan ring, a thiophene moiety, and a piperazine derivative. Its molecular formula is C₁₈H₃₁N₃O₂S, with a molecular weight of approximately 410.54 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Anticancer Properties
Research indicates that similar compounds exhibit significant anticancer activities. This compound has shown promising results against various cancer cell lines through mechanisms such as:
- Apoptosis Induction : Compounds with thiophene and piperazine structures have been reported to induce apoptosis in cancer cells.
- Inhibition of Cell Proliferation : Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells by interfering with cell cycle regulation.
A comparative analysis of similar compounds reveals that modifications in their structure can significantly influence their efficacy as therapeutic agents. For instance, derivatives containing different substituents on the thiophene ring have demonstrated varying degrees of potency against specific cancer types .
The biological activity of this compound can be attributed to its interactions with key biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression, such as kinases that regulate cell growth and survival.
- Receptor Modulation : It could modulate receptors that play critical roles in tumorigenesis and metastasis.
Case Studies
Several studies have evaluated the biological activity of structurally related compounds:
-
Study on Pyrimidine Derivatives : A study highlighted the activity of 2,4,5-trisubstituted pyrimidines against Plasmodium falciparum, demonstrating their potential as antimalarial agents through kinase inhibition .
Compound IC50 (nM) Target Purfalcamine 17 PfCDPK1 Compound 18e 768 PfPK6 - Anti-Tubercular Activity : Another study focused on substituted benzamide derivatives that exhibited significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including coupling of thiophene and furan carboxamide moieties with piperazine and pyridine derivatives. Key steps may require:
- Catalysts : Palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or ethanol under inert atmospheres .
- Temperature : Controlled reflux conditions (70–120°C) to optimize yield and minimize side reactions .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and monitor reaction progress .
- Infrared (IR) Spectroscopy : Identify functional groups like amide C=O stretches (~1650 cm⁻¹) .
Q. How can initial biological activity screening be designed for this compound?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to determine IC₅₀ values .
- Targeted enzyme inhibition : Evaluate binding affinity to kinases or proteases via fluorescence-based assays .
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) and solvent controls to validate results .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) guide mechanistic studies of this compound?
- Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., EGFR kinase) .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
- Free energy calculations : Apply MM-GBSA to estimate binding affinities and correlate with experimental IC₅₀ values .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation times) .
- Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific interactions .
- Theoretical alignment : Reconcile discrepancies by linking results to a unified conceptual framework (e.g., receptor occupancy vs. downstream signaling) .
Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be improved?
- Prodrug design : Introduce ester or amide prodrug moieties to enhance solubility .
- Metabolic studies : Use liver microsomes or cytochrome P450 assays to identify metabolic hotspots .
- Formulation optimization : Test lipid-based nanoemulsions or cyclodextrin complexes to improve bioavailability .
Methodological Considerations
Q. What experimental controls are critical for ensuring reproducibility in biological assays?
- Positive/Negative controls : Include known agonists/inhibitors and vehicle-only treatments .
- Blinded experiments : Assign sample labels randomly to minimize bias .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (p < 0.05) .
Q. How to design a study integrating in vitro and in vivo models for this compound?
- Dose translation : Calculate equivalent doses between cell cultures and animal models using body surface area normalization .
- Toxicity screening : Perform acute toxicity tests in rodents (LD₅₀ determination) before efficacy studies .
- Biomarker analysis : Monitor serum cytokines or organ-specific enzymes to track therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
